Cas no 197245-17-3 (N-Bsmoc-L-valine)

N-Bsmoc-L-valine is a protected derivative of L-valine, featuring the base-sensitive Bsmoc (2,7-di-tert-butyl-9-fluorenylmethoxycarbonyl) protecting group. This compound is particularly valuable in peptide synthesis, where the Bsmoc group offers selective deprotection under mild basic conditions, minimizing side reactions. Its orthogonal stability to acid-labile protecting groups (e.g., Boc or Fmoc) enables versatile applications in solid-phase and solution-phase peptide chemistry. The steric hindrance of the Bsmoc group also reduces diketopiperazine formation, enhancing yield and purity in challenging sequences. N-Bsmoc-L-valine is suitable for synthesizing complex peptides, particularly those requiring sequential or selective deprotection strategies. Its high solubility in organic solvents further facilitates efficient coupling reactions.
N-Bsmoc-L-valine structure
N-Bsmoc-L-valine structure
商品名:N-Bsmoc-L-valine
CAS番号:197245-17-3
MF:C15H17NO6S
メガワット:339.36358
CID:92293
PubChem ID:7578064

N-Bsmoc-L-valine 化学的及び物理的性質

名前と識別子

    • N-Bsmoc-L-valine
    • N-(Benzo[b]thiophenesulphone-2-methoxycarbonyl)-L-valine~Bsmoc-Val-OH
    • (2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-methylbutanoic acid
    • N-{[(1,1-dioxido-1-benzothiophen-2-yl)methoxy]carbonyl}-L-valine
    • Bsmoc-Val-OH
    • N-(Benzo[b]thiophenesulfone-2-methoxycarbonyl)-L-valine
    • DTXSID70428833
    • 197245-17-3
    • AKOS024286578
    • (((1,1-Dioxidobenzo[b]thiophen-2-yl)methoxy)carbonyl)-L-valine
    • MDL: MFCD03792478
    • インチ: InChI=1S/C15H17NO6S/c1-9(2)13(14(17)18)16-15(19)22-8-11-7-10-5-3-4-6-12(10)23(11,20)21/h3-7,9,13H,8H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1
    • InChIKey: MNIQMWXZEBFKHP-ZDUSSCGKSA-N
    • ほほえんだ: CC([C@H](NC(OCC1=CC2=CC=CC=C2S1(=O)=O)=O)C(O)=O)C
    • BRN: 8275274

計算された属性

  • せいみつぶんしりょう: 339.07771
  • どういたいしつりょう: 339.078
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 604
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 118A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 色と性状: 白色固体
  • 密度みつど: 1.389
  • ゆうかいてん: 155-156°C
  • ふってん: 602.8°Cat760mmHg
  • フラッシュポイント: 318.4°C
  • 屈折率: 1.586
  • PSA: 109.77
  • LogP: 2.93540
  • ようかいせい: 水に溶けない

N-Bsmoc-L-valine セキュリティ情報

  • セキュリティの説明: 22-24/25
  • セキュリティ用語:S22;S24/25

N-Bsmoc-L-valine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19744-250mg
N-Bsmoc-L-valine, 99%
197245-17-3 99%
250mg
¥502.00 2023-02-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19744-5g
N-Bsmoc-L-valine, 99%
197245-17-3 99%
5g
¥5074.00 2023-02-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19744-1g
N-Bsmoc-L-valine, 99%
197245-17-3 99%
1g
¥1426.00 2023-02-26

N-Bsmoc-L-valine 関連文献

N-Bsmoc-L-valineに関する追加情報

Introduction to N-Bsmoc-L-valine (CAS No. 197245-17-3) and Its Applications in Modern Chemical Biology

N-Bsmoc-L-valine, with the chemical identifier CAS No. 197245-17-3, is a specialized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This amino acid derivative is particularly valued for its role in peptide synthesis and as a building block in the development of novel therapeutic agents. The N-Bsmoc (N-Boc-tert-butyloxycarbonyl) protecting group on the valine moiety enhances its stability and reactivity, making it an indispensable tool for synthetic chemists and biologists.

The utility of N-Bsmoc-L-valine stems from its ability to facilitate the controlled synthesis of peptides, which are essential in understanding biological processes and developing targeted treatments for various diseases. In recent years, advancements in peptide-based drug design have highlighted the importance of high-quality starting materials like N-Bsmoc-L-valine. Its incorporation into peptide chains allows for precise modifications, enabling researchers to fine-tune the structure-activity relationships of their target molecules.

One of the most compelling aspects of N-Bsmoc-L-valine is its application in solid-phase peptide synthesis (SPPS). SPPS is a widely used method for constructing complex peptides, and the use of protected amino acids like N-Bsmoc-L-valine ensures efficient coupling and minimal side reactions. This has been particularly crucial in the development of peptidomimetics, which are designed to mimic the biological activity of natural peptides but with improved pharmacokinetic properties.

Recent studies have demonstrated the versatility of N-Bsmoc-L-valine in the synthesis of bioactive peptides. For instance, researchers have utilized this compound to develop novel antimicrobial agents that target bacterial cell wall synthesis. The ability to introduce specific modifications at the valine residue allows for the creation of peptides with tailored binding affinities and selectivity, thereby enhancing their therapeutic potential.

The role of N-Bsmoc-L-valine extends beyond peptide synthesis; it also serves as a key intermediate in the development of protease inhibitors. Proteases are enzymes that play critical roles in various physiological processes, and their dysregulation is associated with numerous diseases, including cancer and inflammation. By incorporating N-Bsmoc-L-valine into inhibitor molecules, scientists can design compounds that specifically target and inhibit these enzymes, potentially leading to new treatment strategies.

In addition to its applications in drug development, N-Bsmoc-L-valine has been explored in the field of biomaterials. Its structural properties make it an excellent candidate for designing smart materials that can respond to biological stimuli. For example, researchers have developed hydrogels incorporating this amino acid derivative, which exhibit tunable mechanical properties and biodegradability. These materials have promising applications in tissue engineering and drug delivery systems.

The synthesis and characterization of N-Bsmoc-L-valine have also contributed to our understanding of amino acid chemistry. Recent computational studies have revealed insights into its molecular interactions and reactivity patterns, which are essential for optimizing synthetic protocols. These findings not only enhance the efficiency of peptide synthesis but also provide a foundation for designing new derivatives with enhanced functionalities.

The growing interest in green chemistry has prompted researchers to explore sustainable methods for producing compounds like N-Bsmoc-L-valine. Advances in biocatalysis and flow chemistry have enabled more environmentally friendly synthetic routes, reducing waste and energy consumption. Such innovations align with the broader goal of developing pharmaceuticals that are both effective and sustainable.

In conclusion, N-Bsmoc-L-valine (CAS No. 197245-17-3) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its role in peptide synthesis, protease inhibition, biomaterials, and sustainable chemistry underscores its importance as a research tool and potential therapeutic agent. As our understanding of biological processes continues to evolve, compounds like N-Bsmoc-L-valine will undoubtedly play a pivotal role in shaping the future of medicine.

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